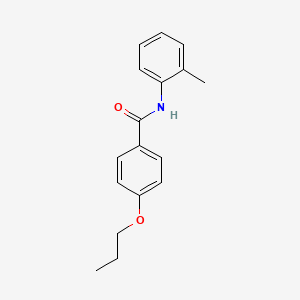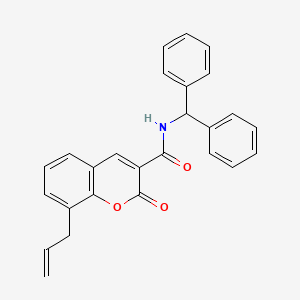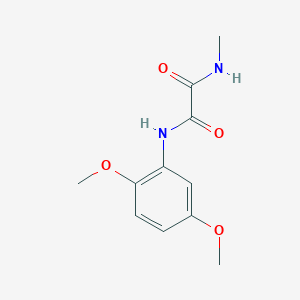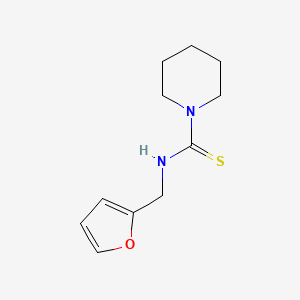![molecular formula C19H17Cl2NO2 B5004831 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline](/img/structure/B5004831.png)
8-[4-(2,6-dichlorophenoxy)butoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(2,6-dichlorophenoxy)butoxy]quinoline, also known as DCBQ, is a chemical compound that has been extensively studied for its potential use in scientific research. DCBQ belongs to the class of quinoline-based compounds and has been found to exhibit unique biochemical and physiological effects.
作用機序
The mechanism of action of 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline is not fully understood. However, it has been found to inhibit the activity of protein tyrosine phosphatases by covalently modifying the active site of the enzyme. This leads to the inactivation of the enzyme, which in turn affects various cellular processes.
Biochemical and Physiological Effects
This compound has been found to exhibit unique biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been found to induce apoptosis in cancer cells. This compound has also been found to inhibit the activity of protein tyrosine phosphatases, which are involved in various cellular processes such as cell differentiation, proliferation, and survival.
実験室実験の利点と制限
The advantages of using 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline in lab experiments include its unique properties that make it useful in various fields such as biochemistry, pharmacology, and medicinal chemistry. This compound has been found to exhibit unique biochemical and physiological effects, which make it useful in studying the role of protein tyrosine phosphatases in various cellular processes.
The limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action. This compound has been found to exhibit cytotoxicity in certain cell lines, which limits its use in certain experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 8-[4-(2,6-dichlorophenoxy)butoxy]quinoline. One direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another direction is to develop new derivatives of this compound that exhibit improved properties such as reduced toxicity and increased potency. This compound can also be used as a tool to study the role of protein tyrosine phosphatases in various cellular processes. Finally, this compound can be used as a lead compound to develop new drugs that target protein tyrosine phosphatases.
合成法
8-[4-(2,6-dichlorophenoxy)butoxy]quinoline can be synthesized using a multistep process. The first step involves the preparation of 2,6-dichlorophenol, which is then reacted with butyl bromide to form 2,6-dichlorophenylbutane. The next step involves the preparation of 8-hydroxyquinoline, which is then reacted with 2,6-dichlorophenylbutane to form this compound. The final product is then purified using column chromatography to obtain a high purity compound.
科学的研究の応用
8-[4-(2,6-dichlorophenoxy)butoxy]quinoline has been extensively studied for its potential use in scientific research. It has been found to exhibit unique properties that make it useful in various fields such as biochemistry, pharmacology, and medicinal chemistry. This compound has been used as a tool to study the role of protein tyrosine phosphatases in various cellular processes. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
特性
IUPAC Name |
8-[4-(2,6-dichlorophenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c20-15-8-4-9-16(21)19(15)24-13-2-1-12-23-17-10-3-6-14-7-5-11-22-18(14)17/h3-11H,1-2,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNZCAKPFDCZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=C(C=CC=C3Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5004754.png)
![2-(4-bromophenyl)-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5004766.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide](/img/structure/B5004776.png)
![N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B5004782.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004788.png)


![N-[(5-ethyl-2-pyridinyl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004805.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5004813.png)
![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5004825.png)
![4-chloro-6-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5004828.png)
![2-{[6-(2,3-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B5004842.png)
